molecular formula C16H19N3O2S B12231956 3-Methyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Methyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12231956
M. Wt: 317.4 g/mol
InChI Key: JGOLTNKPRVPWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine: is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a pyrrolidinyl group, which is further substituted with a 4-methylthiophene-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidinyl intermediate, which is then coupled with the pyridazine ring. The key steps include:

    Formation of the Pyrrolidinyl Intermediate: This involves the reaction of 4-methylthiophene-2-carbonyl chloride with pyrrolidine under basic conditions to form the corresponding amide.

    Coupling with Pyridazine: The pyrrolidinyl intermediate is then reacted with 3-methyl-6-hydroxypyridazine in the presence of a suitable base to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group on the pyridazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine: In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry: In materials science, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Methyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of the pyridazine ring suggests it could act as an inhibitor of certain enzymes, while the thiophene ring could interact with other molecular targets.

Comparison with Similar Compounds

    3-Methylthiophene: A simpler compound with a thiophene ring substituted with a methyl group.

    Pyrrolidinylpyridazine: Compounds with a pyridazine ring substituted with a pyrrolidinyl group.

Uniqueness: The uniqueness of 3-Methyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a pyridazine and a thiophene ring in the same molecule is particularly noteworthy, as it combines the properties of both heterocycles.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone

InChI

InChI=1S/C16H19N3O2S/c1-11-7-14(22-10-11)16(20)19-6-5-13(8-19)9-21-15-4-3-12(2)17-18-15/h3-4,7,10,13H,5-6,8-9H2,1-2H3

InChI Key

JGOLTNKPRVPWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=CS3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.